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Compound of Interest

Compound Name:
4-chloro-3-

(difluoromethoxy)benzaldehyde

CAS No.: 2364584-99-4

Cat. No.: B6322225

Get Quote

Executive Summary & Structural Context[1]
Compound: 4-Chloro-3-(difluoromethoxy)benzaldehyde[1]

Molecular Formula: C₈H₅ClF₂O₂[2]

Key Functional Moieties:

Aldehyde (-CHO): Reactive electrophile, distinctive Fermi resonance.

Difluoromethoxy (-OCHF₂): Lipophilic hydrogen-bond donor; provides unique spectral

"fingerprint" bands distinguishable from methoxy (-OCH₃) or trifluoromethoxy (-OCF₃)

groups.

Aryl Chloride (Ar-Cl): Heavy atom substitution affecting skeletal vibrations.

Application: This compound serves as a critical building block in medicinal chemistry. The -

OCHF₂ group acts as a bioisostere for -OH or -OCH₃, improving metabolic stability and
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membrane permeability.

Characteristic IR Absorption Bands
The following table details the expected vibrational modes. Data is synthesized from functional

group analysis of difluoromethyl ethers and halogenated benzaldehydes.

Table 1: Spectral Fingerprint Assignments
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Frequency Region
(cm⁻¹)

Intensity Vibrational Mode
Structural
Assignment

3050 – 3100 Weak ν(C-H)
Aromatic C-H

stretching.

3000 – 3020 Weak ν(C-H)

Difluoromethyl C-H

stretch. Distinct from

aromatic C-H; often

obscured but

diagnostic if resolved.

2820 & 2720 Medium ν(C-H)

Aldehyde Fermi

Resonance. The

"doublet"

characteristic of the

aldehyde C-H stretch.

1690 – 1710 Strong ν(C=O)

Carbonyl Stretch.

Conjugated aldehyde.

Lower frequency than

non-conjugated (1730

cm⁻¹) due to the

aromatic ring.

1580 – 1600 Med-Strong ν(C=C)

Aromatic skeletal

vibrations (Ring

breathing).

1150 – 1250 Very Strong ν(C-F)

C-F Stretching. The

dominant feature in

the fingerprint region.

Broad and intense.

1040 – 1090 Medium ν(C-O-C)

Ether linkage

stretching (Ar-O-

CHF₂).

1080 – 1100 Medium ν(Ar-Cl) In-plane C-Cl

bending/stretching
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(often overlaps with

fingerprint bands).

800 – 850 Strong γ(C-H)

Out-of-plane (OOP)

aromatic C-H bending.

Pattern depends on

1,3,4-substitution.[3]

Note: The -OCHF₂ group is characterized by multiple strong bands in the 1000–1300 cm⁻¹

region due to coupled C-F and C-O stretching vibrations. This region is the primary differentiator

from non-fluorinated analogues.

Comparative Analysis: Product vs. Alternatives
In a drug development context, the critical quality attribute (CQA) is often the absence of the

starting material (phenol) or hydrolysis products.

Comparison 1: Vs. Precursor (4-Chloro-3-
hydroxybenzaldehyde)
The synthesis typically involves the alkylation of the 3-hydroxy compound with a

chlorodifluoromethylating agent (e.g., ClCHF₂ or ClCF₂COONa).
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Feature
Product: 3-
(difluoromethoxy)

Precursor: 3-
hydroxy

Diagnostic Action

3200–3500 cm⁻¹ Absent Broad, Strong (O-H)

Primary QC Check.

Any broad peak here

indicates unreacted

starting material.

1000–1250 cm⁻¹ Very Strong (C-F) Weak/Medium (C-O)

The product spectrum

will be dominated by

C-F stretches in this

region, unlike the

precursor.

1690–1700 cm⁻¹ Sharp C=O Sharp C=O (shifted)

H-bonding in the

precursor may shift

the C=O frequency

slightly lower than in

the capped product.

Comparison 2: Vs. Analogue (4-Chlorobenzaldehyde)
Used to verify the successful introduction of the ether side chain if starting from a different

route.

4-Chlorobenzaldehyde: Shows a "cleaner" fingerprint region (1000–1400 cm⁻¹) lacking the

intense C-O and C-F ether bands.

Differentiation: The presence of the massive absorption block between 1100–1300 cm⁻¹

confirms the presence of the difluoromethoxy group.

Experimental Protocol for Spectral Acquisition
To ensure reproducible data for regulatory filing or internal QC, follow this self-validating

protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)
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Preferred over KBr pellets for fluorinated oils/low-melting solids to avoid moisture interference

in the O-H region.

System Prep: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background air

spectrum (32 scans).

Sample Loading:

If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp

to ensure contact.

If Oil/Melt: Apply a thin film covering the active crystal area.

Acquisition:

Range: 4000 – 600 cm⁻¹

Resolution: 4 cm⁻¹

Scans: 16 (Screening) or 64 (High Quality)

Validation Check:

Verify the 2350 cm⁻¹ region is flat (no CO₂ interference).

Verify the 2720/2820 cm⁻¹ doublet is visible (confirms Aldehyde).

Pass/Fail: If a broad band exists >3200 cm⁻¹, reject sample (Wet or Hydrolyzed).

Visualization of Analytical Workflow
Diagram 1: QC Decision Logic
This flowchart illustrates the logical steps to validate the identity of 4-chloro-3-
(difluoromethoxy)benzaldehyde using IR data.
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Acquire FTIR Spectrum
(4000 - 600 cm⁻¹)

Check 3200-3500 cm⁻¹
(Broad Band?)

FAIL: Contains Precursor
(Phenol Impurity)

Yes (OH present)

Check 1690-1710 cm⁻¹
(Strong Sharp Peak?)

No (Clean Baseline)

Check 2720/2820 cm⁻¹
(Fermi Doublet?)

Yes

FAIL: Wrong Structure
(Missing Functional Group)

No (No Carbonyl)

Check 1100-1300 cm⁻¹
(Intense Multi-band?)

PASS: Identity Confirmed
4-chloro-3-(difluoromethoxy)benzaldehyde

Yes (CF2 Present) No (Likely 4-chlorobenzaldehyde)

Yes

No

Click to download full resolution via product page

Caption: Decision tree for verifying product identity and purity against common synthetic

impurities.

Diagram 2: Spectral Region Mapping
Visualizing where the specific functional groups appear on the wavenumber scale.
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Caption: Spectral map highlighting the critical regions for identification. Green/Blue indicates

product bands; Red indicates impurity regions.

References
NIST Mass Spectrometry Data Center. "Benzaldehyde, 4-chloro- Infrared Spectrum." NIST

Chemistry WebBook, SRD 69. Accessed March 2, 2026. [Link]

Leroux, F. R., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."
ChemMedChem, 2017.

Chemistry LibreTexts. "Infrared Spectra of Common Functional Groups." Accessed March 2,

2026. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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